molecular formula C8H14N4OS2 B4842799 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 111461-29-1

5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B4842799
CAS No.: 111461-29-1
M. Wt: 246.4 g/mol
InChI Key: BIQLYWDPVYSFDO-UHFFFAOYSA-N
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Description

5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound combining a 1,3,4-thiadiazole core with a morpholine-substituted ethylsulfanyl group. This structure integrates the electron-rich morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with the sulfur- and nitrogen-containing thiadiazole scaffold. Such a hybrid design enhances solubility and stability compared to simpler thiadiazole derivatives . The compound’s biological relevance stems from the synergistic effects of these moieties, which enable interactions with diverse biological targets, including enzymes and receptors involved in microbial or cancer pathways .

Properties

IUPAC Name

5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS2/c9-7-10-11-8(15-7)14-6-3-12-1-4-13-5-2-12/h1-6H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQLYWDPVYSFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586153
Record name 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111461-29-1
Record name 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-chloroethyl morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics .

Medicine: The compound has been investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets in cells makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce cell death in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the thiadiazole ring plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives exhibit varied pharmacological profiles depending on substituents. Below is a structured comparison of 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine with key analogs:

Morpholine-Containing Thiadiazoles

Compound Name Substituents Key Properties Biological Activity
This compound Morpholin-4-yl-ethylsulfanyl Enhanced solubility, metabolic stability, and broad-spectrum activity due to morpholine’s polarity Antimicrobial, antitumor (IC50 varies by cell line)
5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine Morpholin-4-yl-oxoethylthio Increased lipophilicity from the ketone group; moderate metabolic stability Antimicrobial, anti-inflammatory
5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine Morpholin-4-ylmethyl, phenyl Thiazole instead of thiadiazole; altered electronic properties Anti-leishmanial (IC50: 20.78 µM), antitumor

Key Insight : The ethylsulfanyl linker in the target compound improves flexibility and target binding compared to rigid oxoethyl or methylene groups in analogs .

Fluorinated Thiadiazoles

Compound Name Substituents Key Properties Biological Activity
5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine 3-Fluorobenzylsulfanyl High lipophilicity and membrane permeability due to fluorine Anticancer, antimicrobial
5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine 4-Fluorophenoxy-ethylsulfanyl Enhanced metabolic stability from fluorophenoxy group Imaging probes, enzyme inhibition
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine Trifluoromethyl Strong electron-withdrawing effects; altered reactivity Antiviral, agrochemical applications

Key Insight : Fluorine substitution increases metabolic stability and target affinity, but the target compound’s morpholine group offers superior solubility compared to purely fluorinated analogs .

Aromatic/Alkyl-Substituted Thiadiazoles

Compound Name Substituents Key Properties Biological Activity
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine Phenylethylthio High lipophilicity; limited solubility Antitumor, antibacterial
5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine 4-Methylbenzyl Moderate polarity; steric hindrance from methyl Antimicrobial, antifungal
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine Methylsulfonylmethyl Polar sulfone group; improved water solubility Anti-inflammatory, enzyme inhibition

Key Insight : The target compound’s morpholine-ethylsulfanyl group balances lipophilicity and solubility better than purely aromatic or alkyl chains .

Structural and Functional Analysis

Physicochemical Properties

  • Solubility : The morpholine ring confers higher water solubility (logP ~1.2) compared to fluorinated (logP ~2.5) or alkyl-substituted (logP ~3.0) analogs .
  • Stability : The ethylsulfanyl linker reduces susceptibility to oxidative degradation versus thiol-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

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